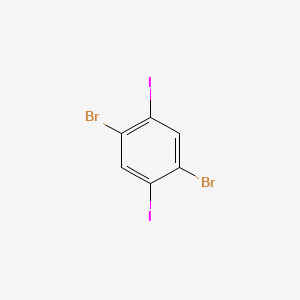

1,4-Dibromo-2,5-diiodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKPEQAIHJWGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456011 | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63262-06-6 | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Dibromo-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-diiodobenzene is a halogenated aromatic compound with the CAS number 63262-06-6. This symmetrically substituted benzene (B151609) derivative serves as a crucial building block in organic synthesis, particularly in the fields of materials science and fine chemicals. Its structure, featuring four halogen atoms, provides multiple reactive sites for cross-coupling reactions, making it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 63262-06-6 |

| Molecular Formula | C₆H₂Br₂I₂ |

| IUPAC Name | This compound |

| InChI Key | IVKPEQAIHJWGGT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1I)Br)I)Br[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 487.70 g/mol [2] |

| Melting Point | 163-165 °C |

| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg (Predicted)[1] |

| Appearance | White to Almost white powder to crystal |

| Solubility | Soluble in Toluene[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the direct iodination of 1,4-dibromobenzene (B42075). An alternative route described in the patent literature involves a multi-step process starting from 1,4-dibromobenzene via nitration, reduction, iodination, and finally a diazotization-iodination reaction.[3]

Experimental Protocol: Direct Iodination of 1,4-Dibromobenzene

This protocol details the synthesis of this compound from 1,4-dibromobenzene.[1]

Materials:

-

1,4-Dibromobenzene

-

Periodic acid

-

Potassium iodide

-

Sulfuric acid

-

5% aqueous sodium hydroxide (B78521)

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Standard laboratory glassware

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, add 16.7 g (73.0 mmol) of periodic acid and 525 ml of sulfuric acid.

-

Stir the mixture until the periodic acid is completely dissolved.

-

Add 36.4 g (219 mmol) of potassium iodide in batches.

-

Cool the reaction mixture to -30°C.

-

Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.

-

Stir the resulting mixture continuously at -25°C for 36 hours.

-

Upon completion, the solid is collected and dissolved in chloroform.

-

The organic phase is washed sequentially with 5% aqueous sodium hydroxide and deionized water.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

The residue is recrystallized from chloroform to yield white crystals of this compound.

Expected Yield: Approximately 50%.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity.

-

¹H NMR: (CDCl₃, 21 °C): δ = 8.02 (s, 2H).[4]

-

Mass Spectrometry: GC-MS data for this compound is available in public databases such as PubChem.[2]

Applications

This compound is a valuable intermediate in the synthesis of advanced materials.

-

Organic Electronics: It is a key precursor in the synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT). BDT is a fundamental building block for high-performance conjugated polymers used in organic photovoltaic (OPV) cells and organic electroluminescence devices. These polymers often serve as hole injection or transport materials.[1]

-

Pharmaceutical Research: While specific applications in drug development are not extensively documented, it is utilized as an intermediate in pharmaceutical research and development.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

References

Synthesis of 1,4-Dibromo-2,5-diiodobenzene from 1,4-dibromobenzene

An in-depth guide for researchers and professionals in drug development on the synthesis of 1,4-dibromo-2,5-diiodobenzene from 1,4-dibromobenzene (B42075), detailing experimental protocols and quantitative data.

Introduction

This compound is a valuable halogenated aromatic compound with significant applications in organic synthesis. It serves as a crucial building block in the creation of advanced materials, particularly in the field of organic electronics. Its utility extends to the synthesis of complex molecules for pharmaceutical and agrochemical research. This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, starting from the readily available 1,4-dibromobenzene. The primary method detailed herein is an electrophilic iodination reaction.

Reaction and Mechanism

The synthesis of this compound from 1,4-dibromobenzene is achieved through an electrophilic aromatic substitution reaction. In this process, iodine cations (I+), acting as electrophiles, are introduced onto the benzene (B151609) ring. The bromine atoms already present on the ring are ortho-, para-directing, but the para positions are already substituted. The incoming iodine atoms are therefore directed to the ortho positions relative to the bromine atoms.

Iodine itself is not electrophilic enough to react directly with the deactivated benzene ring of 1,4-dibromobenzene.[1][2] Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species.[1][2][3] Common methods employ oxidizing agents like periodic acid or nitric acid in the presence of an iodine source.[3][4]

There are several approaches to this synthesis, including a multi-step process involving nitration, reduction, and diazotization.[5] However, a more direct and commonly cited method involves the use of periodic acid and potassium iodide in sulfuric acid.[4] Another reported method utilizes iodine in concentrated sulfuric acid at elevated temperatures.[5] This guide will focus on the periodic acid-based method due to the availability of a detailed experimental protocol.

Experimental Protocols

Method 1: Iodination using Periodic Acid and Potassium Iodide

This protocol is adapted from a general procedure for the synthesis of this compound.[4]

Materials:

-

1,4-Dibromobenzene

-

Periodic acid (H₅IO₆)

-

Potassium iodide (KI)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (B151607) (CHCl₃)

-

5% aqueous sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Cooling bath (capable of reaching -30°C)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, add 525 ml of sulfuric acid and 16.7 g (73.0 mmol) of periodic acid.

-

Stir the mixture until the periodic acid is completely dissolved.

-

Add 36.4 g (219 mmol) of potassium iodide in batches to the solution.

-

Cool the reaction mixture to -30°C using a suitable cooling bath.

-

Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over a period of 5 minutes.

-

Maintain the reaction mixture at -25°C and stir continuously for 36 hours.

-

After the reaction is complete, pour the mixture into 2 kg of ice.

-

Collect the solid product by filtration.

-

Dissolve the crude solid in chloroform.

-

Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Recrystallize the residue from chloroform to obtain white crystals of this compound.

Method 2: Iodination using Iodine and Sulfuric Acid

A second method involves the direct use of iodine in concentrated sulfuric acid.[5]

General Procedure:

-

Add 1,4-dibromobenzene and iodine to a concentrated sulfuric acid solution.

-

Heat the reaction mixture to 130°C and maintain for two days.

-

Cool the reaction solution and pour it into ice water.

-

Extract the product with dichloromethane.

-

Wash the organic phase with an alkali solution.

-

Dry the organic phase and evaporate the solvent to obtain the crude product.

-

Purify the crude product to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using Method 1.

| Parameter | Value | Reference |

| Starting Material | 1,4-Dibromobenzene | [4] |

| Reagents | Periodic acid, Potassium iodide, Sulfuric acid | [4] |

| Reaction Temperature | -25°C | [4] |

| Reaction Time | 36 hours | [4] |

| Yield | 50% | [4] |

| Product Appearance | White crystals | [4] |

| Melting Point | 163-165°C | [4] |

| ¹H NMR (CDCl₃, 21°C) | δ = 8.02 (s, 2H) | [4] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 63262-06-6 [m.chemicalbook.com]

- 5. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]

Molecular structure and weight of 1,4-Dibromo-2,5-diiodobenzene

An In-depth Technical Guide to 1,4-Dibromo-2,5-diiodobenzene: Molecular Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who may use this compound as a synthetic intermediate.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₂Br₂I₂.[1][2] Its structure consists of a central benzene (B151609) ring substituted with two bromine atoms and two iodine atoms at positions 1, 4, 2, and 5, respectively.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂I₂ | [1][2] |

| Molecular Weight | 487.70 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystal | [4][5] |

| Melting Point | 163-165 °C | [3][4] |

| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [3][4] |

| Solubility | Soluble in Toluene | [4][5] |

| CAS Number | 63262-06-6 | [3][4] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of 1,4-dibromobenzene (B42075).[4] An alternative multi-step synthesis has also been reported, proceeding through nitration, reduction, and diazotization-iodination steps.[6] The direct iodination protocol is detailed below.

Materials:

-

1,4-Dibromobenzene

-

Periodic acid

-

Potassium iodide

-

Sulfuric acid

-

5% aqueous sodium hydroxide (B78521)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dissolve 16.7 g (73.0 mmol) of periodic acid in 525 ml of sulfuric acid.

-

Once the periodic acid is completely dissolved, add 36.4 g (219 mmol) of potassium iodide in portions.

-

Cool the reaction mixture to -30°C.

-

Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.

-

Stir the resulting mixture continuously at -25°C for 36 hours.

-

Upon completion of the reaction, pour the mixture into 2 kg of ice.

-

Collect the solid product by filtration.

-

Dissolve the solid in chloroform.

-

Wash the organic phase sequentially with 5% aqueous sodium hydroxide and deionized water.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Recrystallize the residue from chloroform to yield the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

-

Elemental Analysis:

-

Elemental analysis determines the percentage composition of carbon, hydrogen, bromine, and iodine in the sample.

-

Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.

-

Data Acquisition: The analysis is typically performed using an automated elemental analyzer, which combusts the sample and quantifies the resulting gases. The experimental percentages should be in close agreement with the calculated theoretical values.

-

Safety Information

This compound is classified as a skin and eye irritant.[3][5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[5] It is also light-sensitive and should be stored accordingly.[4] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 63262-06-6 [sigmaaldrich.com]

- 4. This compound CAS#: 63262-06-6 [m.chemicalbook.com]

- 5. This compound | 63262-06-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]

Physical properties of 1,4-Dibromo-2,5-diiodobenzene: melting point, solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dibromo-2,5-diiodobenzene, a halogenated benzene (B151609) derivative with significant applications in organic synthesis. This document outlines its melting point and solubility characteristics, offering detailed experimental protocols for their determination, which are crucial for its application in the synthesis of pharmaceuticals, dyes, plastics, and functional polymers.[1]

Core Physical Properties

This compound is a white to almost white crystalline powder at room temperature.[2][3] Its physical characteristics are pivotal for its handling, purification, and reaction setup in various synthetic applications.

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the melting point is consistently reported within a narrow range, suggesting a stable crystalline structure.

| Property | Value (°C) |

| Melting Point | 163 - 169 |

| Data sourced from multiple chemical suppliers and databases.[2][3] |

Solubility

-

Soluble in: Toluene, Chloroform.[2]

-

Expected to be soluble in: Other non-polar organic solvents such as benzene, diethyl ether, and dichloromethane, following the "like dissolves like" principle.

-

Insoluble in: Water.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound. These protocols are designed to be adaptable for a standard organic chemistry laboratory setting.

Determination of Melting Point

This protocol is based on the capillary method, a widely used and reliable technique for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to get an approximate melting range. The temperature is increased at a rate of 10-20°C per minute.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Determination of Qualitative Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, toluene, chloroform, acetone)

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Approximately 20-30 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the first test solvent is added to the test tube.

-

Mixing: The test tube is agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes at room temperature.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely.

-

Soluble: The solid completely disappears, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat for Other Solvents: Steps 1-4 are repeated for each of the selected solvents.

-

Heating (Optional): For solvents in which the compound is sparingly soluble or insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature.

Synthesis Workflow

The synthesis of this compound typically proceeds from 1,4-dibromobenzene (B42075) through a multi-step process. The following diagram illustrates a common synthetic route.[1]

Caption: Synthetic pathway for this compound.

References

Spectroscopic Profile of 1,4-Dibromo-2,5-diiodobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromo-2,5-diiodobenzene, a key intermediate in the synthesis of advanced materials for organic electronics. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | ¹H NMR | ¹³C NMR (Predicted) |

| Chemical Shift (δ) / ppm | 8.02 | C1/C4: ~125 ppmC2/C5: ~100 ppmC3/C6: ~140 ppm |

| Multiplicity | Singlet (s) | - |

| Number of Protons | 2H | - |

| Solvent | CDCl₃ | - |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Weak to Medium |

| 1585-1600 | Aromatic C=C in-ring stretch | Medium |

| 1400-1500 | Aromatic C=C in-ring stretch | Medium to Strong |

| 900-675 | C-H out-of-plane bend | Strong |

| Below 600 | C-Br and C-I stretches | Strong |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Proposed Fragment | Notes |

| 488 | [C₆H₂Br₂I₂]⁺ (Molecular Ion) | The molecular ion peak is expected to be observed, with its characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 409/407 | [C₆H₂BrI₂]⁺ | Loss of a bromine atom. |

| 361 | [C₆H₂Br₂I]⁺ | Loss of an iodine atom. |

| 282/280 | [C₆H₂BrI]⁺ | Loss of one bromine and one iodine atom. |

| 154 | [C₆H₂]⁺ | Loss of all halogen atoms. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound from 1,4-Dibromobenzene (B42075)

A general procedure for the synthesis involves the direct iodination of 1,4-dibromobenzene.[1] In a three-necked flask equipped with a mechanical stirrer, periodic acid (16.7 g, 73.0 mmol) is added to sulfuric acid (525 ml).[1] After complete dissolution, potassium iodide (36.4 g, 219 mmol) is added in portions.[1] The reaction mixture is cooled to -30°C, followed by the slow addition of 1,4-dibromobenzene (34.5 g, 146 mmol) over 5 minutes.[1] The resulting mixture is stirred continuously at -25°C for 36 hours.[1]

Upon completion, the reaction mixture is poured into ice, and the solid product is collected by filtration. The crude solid is then dissolved in chloroform (B151607), and the organic phase is washed sequentially with 5% aqueous sodium hydroxide (B78521) and deionized water, then dried with anhydrous magnesium sulfate.[1] After solvent removal under reduced pressure, the residue is recrystallized from chloroform to yield white crystals of this compound.[1]

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR spectroscopy, a similar sample preparation is used, and the spectrum is recorded with proton decoupling.

IR Spectroscopy

For solid samples, the IR spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin-film method, the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data can be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2] Electron ionization (EI) is a common method for this type of compound. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Synthesis Pathway

The following diagram illustrates a synthetic route to this compound starting from 1,4-dibromobenzene.

References

A Technical Guide to Alternative Starting Materials for the Synthesis of 1,4-Dibromo-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores established and potential alternative synthetic routes to 1,4-dibromo-2,5-diiodobenzene, a key intermediate in the development of advanced materials and pharmaceuticals. This document provides a comparative analysis of starting materials, detailed experimental protocols for key reactions, and a logical workflow for synthesis strategy selection.

Introduction

This compound is a versatile tetra-substituted benzene (B151609) derivative widely employed in organic electronics and medicinal chemistry. Its strategic arrangement of four halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including polymers for organic photovoltaic cells and precursors for hole-injection materials in OLEDs.[1] The conventional synthesis of this compound typically starts from 1,4-dibromobenzene (B42075). This guide delves into this established method and explores viable alternative starting materials, offering researchers a broader perspective on synthetic strategy.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway to this compound is often dictated by the availability of starting materials, desired yield, scalability, and safety considerations. The following table summarizes the key quantitative data for the established and proposed synthetic routes.

| Starting Material | Route Summary | Key Reagents | Reaction Conditions | Yield (%) |

| 1,4-Dibromobenzene | Route 1: Direct Iodination | Periodic acid, KI, H₂SO₄ | -30°C to -25°C, 36 h | 50 |

| Route 2: Multi-step via Aniline | 1. HNO₃, H₂SO₄2. Fe, Acetic Acid3. N-Iodosuccinimide (NIS)4. NaNO₂, KI | Multi-step, various conditions | Overall yield not explicitly stated, but individual steps are typically high-yielding. | |

| p-Phenylenediamine (B122844) | Proposed Route 3: Diazotization followed by Bromination | 1. NaNO₂, H₂SO₄, KI2. Br₂, FeBr₃ (catalyst) | 1. Diazotization at low temp.2. Electrophilic bromination | Yields are estimated based on analogous reactions. |

| 1,4-Diiodobenzene (B128391) | Proposed Route 4: Direct Bromination | Br₂, FeBr₃ (catalyst) | Electrophilic bromination | Yield is estimated based on analogous reactions. |

Established Synthetic Protocols

The most extensively documented methods for the synthesis of this compound utilize 1,4-dibromobenzene as the starting material.

Route 1: Direct Iodination of 1,4-Dibromobenzene

This method involves the direct electrophilic iodination of 1,4-dibromobenzene using an in situ generated iodine electrophile.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, add 16.7 g (73.0 mmol) of periodic acid to 525 ml of sulfuric acid.

-

Once the periodic acid is completely dissolved, add 36.4 g (219 mmol) of potassium iodide in portions.

-

Cool the reaction mixture to -30°C.

-

Slowly add 34.5 g (146 mmol) of 1,4-dibromobenzene over 5 minutes.

-

Stir the resulting mixture continuously at -25°C for 36 hours.

-

Upon completion, pour the reaction mixture into 2 kg of ice.

-

Collect the solid product by filtration.

-

Dissolve the solid in chloroform (B151607) and wash the organic phase sequentially with 5% aqueous sodium hydroxide (B78521) and deionized water.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and recrystallize the residue from chloroform to yield 36.0 g (50%) of this compound as white crystals.[1]

Route 2: Multi-step Synthesis from 1,4-Dibromobenzene via 2,5-Dibromoaniline (B181072)

This alternative, albeit longer, route from 1,4-dibromobenzene offers potentially milder conditions in the final steps compared to direct high-temperature or strongly acidic iodination.

Multi-step synthesis from 1,4-dibromobenzene.

Experimental Protocols:

-

Step 1: Nitration of 1,4-Dibromobenzene to 2,5-Dibromonitrobenzene

-

Dissolve 30.0 g of 1,4-dibromobenzene in 150-240 ml of dichloroethane.

-

Slowly add 143-169 g of 98% concentrated sulfuric acid with stirring.

-

Control the system temperature at 20-30°C and slowly add a pre-mixed solution of 53-65 g of 65% concentrated nitric acid and 86 g of 98% concentrated sulfuric acid.

-

Maintain the temperature at 20-30°C for 1-3 hours after the addition is complete.

-

Wash the reaction mixture with water, concentrate, and purify to obtain 2,5-dibromonitrobenzene.[2]

-

-

Step 2: Reduction of 2,5-Dibromonitrobenzene to 2,5-Dibromoaniline

-

In a reaction vessel, add iron powder to a mixture of acetic acid and water.

-

Heat the mixture to reflux for 1 hour, then cool to 50°C.

-

Add 2,5-dibromonitrobenzene in portions and then heat back to reflux for 1-3 hours.

-

After cooling to 20-30°C, extract the product with dichloromethane (B109758).

-

Wash the organic phase with water, dry, and concentrate under reduced pressure.

-

Purify by high vacuum distillation to obtain 2,5-dibromoaniline.[2]

-

-

Step 3: Iodination of 2,5-Dibromoaniline to 2,5-Dibromo-4-iodoaniline

-

Dissolve 2,5-dibromoaniline in DMSO.

-

Add N-iodosuccinimide (NIS) and stir at 20-30°C for 2 hours.

-

Add water to the reaction mixture to precipitate the product.

-

Filter and dry the solid to obtain 2,5-dibromo-4-iodoaniline.[2]

-

-

Step 4: Diazotization-Iodination of 2,5-Dibromo-4-iodoaniline

-

Dissolve 38.9 g of 2,5-dibromo-4-iodoaniline in 272 ml of acetic acid at 40-50°C.

-

Add 38.7 g of a 50% sulfuric acid solution and cool to 0-5°C.

-

Slowly add 26.8 g of a 40% aqueous sodium nitrite (B80452) solution and maintain the temperature for 1 hour to form the diazonium salt solution.

-

In a separate flask, prepare a solution of potassium iodide in water at 20-25°C.

-

Slowly add the diazonium salt solution to the potassium iodide solution, maintaining the temperature at 20-25°C.

-

After the addition is complete, allow the reaction to proceed for 2 hours.

-

Filter the reaction mixture and extract the filtrate with dichloromethane to obtain this compound.[2]

-

Alternative Starting Materials and Proposed Synthetic Pathways

Exploring starting materials other than 1,4-dibromobenzene can offer advantages in terms of cost, availability, or a more convergent synthetic strategy.

Proposed Route 3: From p-Phenylenediamine

This proposed route leverages the commercially available and relatively inexpensive p-phenylenediamine. The synthesis would proceed through the formation of 1,4-diiodobenzene, followed by electrophilic bromination.

Proposed synthesis from p-phenylenediamine.

Proposed Experimental Protocol:

-

Step 1: Synthesis of 1,4-Diiodobenzene from p-Phenylenediamine A detailed protocol for this transformation is available in the literature, generally involving the formation of the bis-diazonium salt followed by treatment with potassium iodide.

-

Step 2: Bromination of 1,4-Diiodobenzene While a direct protocol for this specific transformation is not readily available, a standard electrophilic aromatic substitution protocol is proposed.

-

In a round-bottom flask protected from light, dissolve 1,4-diiodobenzene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount (2 equivalents) of bromine (Br₂) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC). The reaction may require gentle heating to proceed at a reasonable rate.

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Proposed Route 4: From 1,4-Diiodobenzene

This route is a more direct approach, assuming the availability of 1,4-diiodobenzene. The key and only step is the electrophilic bromination as described in the second step of Proposed Route 3.

Logical Workflow for Synthesis Selection

The choice of the most suitable synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for selecting the optimal starting material and pathway.

Decision workflow for synthetic route selection.

Conclusion

While the synthesis of this compound from 1,4-dibromobenzene is well-established, this guide outlines viable alternative starting materials and synthetic strategies. The multi-step synthesis via 2,5-dibromoaniline provides a confirmed alternative pathway, and the proposed routes starting from p-phenylenediamine or 1,4-diiodobenzene offer potentially more convergent and economical options, depending on the availability and cost of the respective starting materials. The provided experimental protocols and decision workflow are intended to assist researchers in selecting the most appropriate synthetic route for their specific needs, thereby facilitating the advancement of research and development in materials science and drug discovery.

References

An In-depth Technical Guide to the Health and Safety of 1,4-Dibromo-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for 1,4-Dibromo-2,5-diiodobenzene (CAS No. 63262-06-6), a halogenated aromatic compound utilized as a synthetic intermediate in the development of materials for organic electronics, such as organic photovoltaic cells.[1] Given its classification as a hazardous substance, a thorough understanding of its properties and associated risks is essential for safe handling in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Br₂I₂ | [1][2] |

| Molecular Weight | 487.70 g/mol | [2] |

| CAS Number | 63262-06-6 | [1][2] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 163-165 °C | [1] |

| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [1] |

| Density | 2.938 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Toluene | [3] |

| Purity | Typically >96.0% (GC) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin and eye irritation.[2]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

-

Precautionary Statements (Prevention):

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

-

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

Toxicological Information

The toxicological profile of this compound has not been fully investigated.[4] The primary known health effects are irritation to the skin and eyes.[2] For other toxicological endpoints, data is not currently available.

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity | No information available | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [2] |

| Respiratory or Skin Sensitisation | No information available | [5] |

| Germ Cell Mutagenicity | No information available | |

| Carcinogenicity | No information available | |

| Reproductive Toxicity | No information available | |

| STOT - Single Exposure | No information available | |

| STOT - Repeated Exposure | No information available | |

| Aspiration Hazard | No information available | [5] |

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when working with this compound. Engineering controls, administrative controls, and personal protective equipment must be used in conjunction to minimize exposure risk.

Engineering Controls:

-

Work in a well-ventilated area.[6]

-

Use a certified chemical fume hood to prevent the dispersion of dust.[7]

-

Ensure safety showers and eyewash stations are readily accessible.[6]

Safe Handling Practices:

-

Avoid all contact with skin, eyes, and clothing.

-

Avoid the formation and inhalation of dust.[7]

-

Wear appropriate personal protective equipment (see Section 5).

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage Conditions:

-

Keep the container tightly closed.[7]

-

Recommended storage temperature is between 2-8°C.[3]

-

Protect from light, as the material may be light-sensitive.[3][4]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier against chemical exposure and is mandatory when engineering and administrative controls cannot eliminate the risk entirely.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH-approved standards.[7]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved particulate respirator should be used.[6][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First-Aid Measure | Reference |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention. | |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If present and easy to do, remove contact lenses. If eye irritation persists, seek medical attention. | [4] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice or attention. | |

| Ingestion | Rinse mouth with water. Seek medical advice or attention. |

Accidental Release Measures:

-

Evacuate personnel from the area.[7]

-

Wear full personal protective equipment, including respiratory protection.[7]

-

Carefully sweep or shovel the spilled material into a suitable, closed, and labeled container for disposal.[7][8]

-

Prevent the substance from entering drains or waterways.[7][8]

Experimental Protocols

Representative Protocol: In Vivo Skin Irritation Test (Based on OECD Guideline 404)

-

Test System: Healthy, young adult albino rabbits are typically used. The fur is removed from a small patch on the animal's back approximately 24 hours before the test.

-

Substance Preparation: The test substance (approx. 0.5 g) is applied to a small area (e.g., 6 cm²) of the shaved skin.[7]

-

Application: The substance is moistened slightly with a suitable vehicle (e.g., water or saline) to ensure good skin contact and is then applied to the skin. The site is covered with a gauze patch and secured with an occlusive dressing.[7]

-

Exposure Period: The exposure period is typically 4 hours.[7]

-

Observation: After the exposure period, the dressing is removed, and the treated area is washed to remove any residual test substance.[7] Skin reactions, specifically erythema (redness) and edema (swelling), are observed and scored at 1, 24, 48, and 72 hours after patch removal.[7]

-

Data Analysis and Classification: The mean scores for erythema and edema are calculated for each observation period. The substance is then classified according to the severity and persistence of the skin reactions based on the GHS criteria.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

-

Dispose of the substance and its container through a licensed waste disposal company.

-

Do not allow the product to enter drains or the environment.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

References

- 1. This compound CAS#: 63262-06-6 [m.chemicalbook.com]

- 2. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Commercial Suppliers and Synthetic Applications of 1,4-Dibromo-2,5-diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 1,4-dibromo-2,5-diiodobenzene, a key building block in the development of advanced materials and complex organic molecules. This document details commercial suppliers, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its application in common cross-coupling reactions.

Commercial Availability

This compound (CAS No. 63262-06-6) is a readily available reagent from a variety of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing to aid in procurement decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| BoroPharm Inc. | 95% | 1g | $29.00 |

| ChemScene | ≥98% | 100mg | ~$25.00 (price derived from bulk) |

| TCI America | >96.0% (GC) | 5g, 25g | Price available upon login/request |

| Aladdin Scientific | min 97% | 100g | $1,209.96 |

| Scientific Sales, Inc. | 95.0% (GC) | 5g | Price not specified |

| Sigma-Aldrich | 98% | Not available for direct purchase, offered through partners | Price not specified |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₂Br₂I₂ |

| Molecular Weight | 487.70 g/mol [1] |

| Melting Point | 163-165 °C |

| Boiling Point | 377.2 ± 42.0 °C at 760 mmHg |

| Appearance | White to almost white powder or crystals |

| Storage | 4°C, protect from light[1] |

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of 1,4-dibromobenzene (B42075). A general procedure is outlined below.[2]

Experimental Protocol: Synthesis from 1,4-Dibromobenzene

-

Reaction Setup: A solution of 1,4-dibromobenzene is prepared in a suitable solvent such as dichloroethane.

-

Addition of Reagents: Concentrated sulfuric acid is slowly added to the solution, followed by the dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid, while maintaining the temperature between 20-30°C.

-

Nitration: The reaction mixture is stirred at 20-30°C for 2 hours to facilitate the formation of 2,5-dibromonitrobenzene.

-

Work-up: The reaction mixture is washed with water and concentrated to yield the crude nitrated product.

-

Reduction: The 2,5-dibromonitrobenzene is then reduced to 2,5-dibromoaniline.

-

Iodination: The aniline (B41778) derivative undergoes an iodination step to produce 2,5-dibromo-4-iodoaniline.

-

Diazotization-Iodination: Finally, a diazotization-iodination reaction is performed to yield the target compound, this compound.

Applications in Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, making it a valuable building block for the synthesis of conjugated polymers and other complex organic materials.

Suzuki Coupling Reactions

The Suzuki coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 mmol), the desired arylboronic acid (2.5 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (6 mol%), and a base like potassium phosphate (B84403) (4 mmol).[3]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) (2 mL) and water (0.5 mL).[3]

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 90°C and stir for 12 hours.[3]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, extract the organic layer with a suitable solvent like ethyl acetate (B1210297) and dry it over magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling Reactions

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium.

This protocol outlines the synthesis of a conjugated polymer using this compound as a monomer.[4]

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (Monomer A) and a suitable organotin comonomer, such as 2,5-bis(trimethylstannyl)thiophene (B1590012) (Monomer B), in anhydrous and degassed toluene.

-

Catalyst Addition: Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a ligand like tri(o-tolyl)phosphine (P(o-tol)₃).

-

Polymerization: Heat the reaction mixture to 100-110°C and stir for 12-16 hours. The solution may become viscous as the polymer forms.[4]

-

Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.

-

Purification: Collect the polymer by filtration and wash it with petroleum ether to remove residual catalyst and unreacted monomers. Further purification can be achieved by column chromatography if necessary.[4]

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of functional organic materials. Its unique halogenation pattern allows for selective and diverse chemical transformations, particularly through palladium-catalyzed cross-coupling reactions. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel materials for a wide range of applications, including organic electronics and medicinal chemistry.

References

- 1. chemscene.com [chemscene.com]

- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Storage and stability of 1,4-Dibromo-2,5-diiodobenzene

An In-depth Technical Guide on the Storage and Stability of 1,4-Dibromo-2,5-diiodobenzene

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and stability of this compound (CAS No. 63262-06-6). Adherence to these guidelines is crucial for maintaining the compound's purity and ensuring the reliability of experimental outcomes.

Chemical and Physical Properties

This compound is a halogenated benzene (B151609) derivative widely used as a synthetic intermediate, particularly in the development of functional polymer materials for organic electronics.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63262-06-6 | [1][3][4] |

| Molecular Formula | C₆H₂Br₂I₂ | [1][3][4] |

| Molecular Weight | 487.70 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystal | [1][5] |

| Melting Point | 163-169 °C | [1][5] |

| Boiling Point | 377.2 ± 42.0 °C (Predicted) | [1] |

| Solubility | Soluble in Toluene | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The compound is known to be sensitive, and failure to follow recommended procedures can lead to degradation.

Storage Conditions

To ensure maximum stability and shelf-life, the following storage conditions are recommended by various suppliers.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8 °C | [1] |

| Light | Protect from light; store in an opaque or amber container. | [1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen).[6] | |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6][7] |

Handling Precautions

This compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, strict adherence to safety protocols is mandatory.

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE) :

-

Procedural Controls : Avoid the formation and inhalation of dust.[7][9] Wash hands and skin thoroughly after handling.[8] Contaminated clothing should be removed and washed before reuse.[8]

Stability Profile

Chemical Stability

Potential Decomposition Pathway

A plausible, albeit simplified, degradation pathway involves the homolytic cleavage of the carbon-iodine bonds, particularly under photochemical conditions, to form radical intermediates. This can lead to the formation of less-iodinated species or polymeric byproducts.

Experimental Protocols for Stability Assessment

To ensure the compound's suitability for an experiment, researchers can perform quality control and stability assessments. The following outlines a general workflow for such an analysis.

Protocol: Purity and Stability Assessment by ¹H NMR Spectroscopy

This protocol is based on the characterization method used following the compound's synthesis and can be adapted to assess the presence of degradation products.[1]

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent in which it is soluble, such as deuterochloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Control Sample :

-

Prepare a control sample from a freshly opened batch or a batch stored under ideal conditions.

-

-

Stressed Sample (for stability study) :

-

Expose a sample to specific stress conditions (e.g., elevated temperature, ambient light) for a defined period.

-

Prepare the stressed sample for NMR analysis as described in step 1.

-

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum for each sample.

-

The literature indicates a characteristic singlet at δ = 8.02 ppm for the two aromatic protons in CDCl₃.[1]

-

-

Data Analysis :

-

Compare the spectrum of the test/stressed sample to the control.

-

The appearance of new peaks or a change in the integration of the main singlet relative to an internal standard would indicate the presence of impurities or degradation products.

-

References

- 1. This compound CAS#: 63262-06-6 [m.chemicalbook.com]

- 2. CN110627611A - A method for synthesizing this compound - Google Patents [patents.google.com]

- 3. This compound | C6H2Br2I2 | CID 11123771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 63262-06-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Stepwise Suzuki Coupling of 1,4-Dibromo-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The substrate 1,4-Dibromo-2,5-diiodobenzene is a valuable building block for the synthesis of tetra-substituted benzene (B151609) derivatives, which are of significant interest in materials science and medicinal chemistry. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a selective and stepwise functionalization, enabling the controlled introduction of up to four different aryl or vinyl groups onto the benzene ring. This document provides detailed application notes and experimental protocols for the sequential Suzuki coupling reactions of this compound.

Principle of Selectivity

The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies of the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst under milder reaction conditions compared to the more robust C-Br bond. This reactivity difference allows for a stepwise approach:

-

Step 1 (Di-arylation at Iodine Positions): Under milder conditions (e.g., lower temperatures, specific catalyst/ligand systems), the two iodine atoms can be selectively replaced by aryl groups via Suzuki coupling, leaving the bromine atoms intact.

-

Step 2 (Di-arylation at Bromine Positions): The resulting 1,4-dibromo-2,5-diarylbenzene can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperatures, different catalyst/ligand system) to replace the bromine atoms with the same or different aryl groups, yielding a tetra-substituted benzene.

This stepwise approach provides a strategic pathway to complex, unsymmetrically substituted aromatic compounds.

Data Presentation: Exemplary Reaction Conditions and Yields

The following tables summarize typical conditions and expected yields for the sequential Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Selective Di-arylation at the Iodine Positions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 50 | 12 | 1,4-Dibromo-2,5-diphenylbenzene | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 60 | 10 | 1,4-Dibromo-2,5-bis(4-methoxyphenyl)benzene | ~80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 55 | 14 | 1,4-Dibromo-2,5-di(thiophen-3-yl)benzene | ~80-92 |

Table 2: Subsequent Di-arylation at the Bromine Positions

| Entry | Starting Material | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 1,4-Dibromo-2,5-diphenylbenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (2) / t-Bu₃P (8) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 24 | 1,4-Di-p-tolyl-2,5-diphenylbenzene | ~75-85 |

| 2 | 1,4-Dibromo-2,5-bis(4-methoxyphenyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | CsF (3.0) | Toluene | 110 | 20 | 1,4-Diphenyl-2,5-bis(4-methoxyphenyl)benzene | ~70-80 |

| 3 | 1,4-Dibromo-2,5-di(thiophen-3-yl)benzene | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 18 | 1,4-Di(naphthalen-2-yl)-2,5-di(thiophen-3-yl)benzene | ~70-85 |

Experimental Protocols

Protocol 1: Selective Di-arylation at the Iodine Positions of this compound

This protocol describes a general procedure for the selective Suzuki coupling at the C-I positions.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents per C-I bond)

-

Solvent system (e.g., Toluene/Ethanol/Water, 2:1:1)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Add the degassed solvent system (e.g., 10 mL of Toluene/EtOH/H₂O, 2:1:1).

-

Stir the reaction mixture at the specified temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 10-14 hours), cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1,4-dibromo-2,5-diarylbenzene.

Protocol 2: Subsequent Di-arylation at the Bromine Positions

This protocol outlines the procedure for the Suzuki coupling at the C-Br positions of the product from Protocol 1.

Materials:

-

1,4-Dibromo-2,5-diarylbenzene (from Protocol 1)

-

Second arylboronic acid (2.5 equivalents)

-

Palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and t-Bu₃P, 8 mol%)

-

Base (e.g., K₃PO₄, 3.0 equivalents per C-Br bond)

-

Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 1,4-dibromo-2,5-diarylbenzene (1.0 mmol), the second arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 6.0 mmol).

-

In a separate vial, prepare the catalyst system by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., t-Bu₃P, 0.08 mmol) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction flask.

-

Add the anhydrous solvent (e.g., 15 mL of 1,4-Dioxane).

-

Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

-

Cool the reaction to room temperature.

-

Perform an aqueous workup as described in Protocol 1 (steps 6-8).

-

Purify the crude product by column chromatography or recrystallization to obtain the final tetra-substituted benzene.

Mandatory Visualizations

Caption: Stepwise Suzuki coupling workflow for this compound.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Stille Coupling Reactions Utilizing 1,4-Dibromo-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling reaction of 1,4-dibromo-2,5-diiodobenzene with various organostannanes. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br) in palladium-catalyzed reactions, this compound is an excellent substrate for selective and sequential functionalization. The protocols outlined herein are based on established principles of Stille couplings with polyhalogenated arenes and are intended to serve as a robust starting point for experimental design and optimization.[1][2][3]

Introduction

The Stille reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds, involving the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1] This reaction is renowned for its tolerance of a wide variety of functional groups, rendering it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][4]

The substrate, this compound, offers the potential for regioselective Stille coupling. The carbon-iodine bonds are significantly more reactive towards oxidative addition to a Pd(0) complex than the carbon-bromine bonds. This allows for selective substitution at the 2 and 5 positions while leaving the bromine atoms at the 1 and 4 positions available for subsequent transformations. This stepwise functionalization is highly advantageous for the synthesis of well-defined polymeric and complex molecular architectures.

Data Presentation: Typical Stille Coupling Parameters

The following table summarizes typical quantitative data for Stille coupling reactions involving aryl dihalides. The specific values can vary depending on the exact reaction conditions, the nature of the organostannane, and the desired level of substitution.

| Parameter | Mono-Coupling at C-I | Di-Coupling at C-I |

| This compound | 1.0 eq | 1.0 eq |

| Organostannane (R-SnBu₃) | 0.9 - 1.1 eq | 2.2 - 2.5 eq |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ |

| Catalyst Loading | 1-5 mol% | 2-10 mol% |

| Ligand (if applicable) | P(o-tol)₃ or AsPh₃ | P(o-tol)₃ or AsPh₃ |

| Ligand Loading | 4-10 mol% | 8-20 mol% |

| Solvent | Anhydrous Toluene (B28343) or DMF | Anhydrous Toluene or DMF |

| Temperature | 80-110 °C | 90-120 °C |

| Reaction Time | 12-24 hours | 24-48 hours |

| Typical Yields | 70-95% | 60-90% |

Experimental Protocols

Materials and Equipment:

-

Reagents: this compound, organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]), Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]), Anhydrous and degassed solvent (e.g., Toluene, DMF), Deuterated solvents for NMR analysis.

-

Equipment: Schlenk line or glovebox, Schlenk flasks, reflux condenser, magnetic stirrer with heating plate, syringes, needles, thin-layer chromatography (TLC) plates, silica (B1680970) gel for column chromatography, rotary evaporator, NMR spectrometer, mass spectrometer.

Protocol 1: Selective Mono-alkenylation/arylation at the Iodine Position

This protocol details the selective coupling of one equivalent of an organostannane at one of the iodine positions.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.[1][5]

-

Add anhydrous, degassed toluene (approx. 10 mL per 1 mmol of the aryl halide) via syringe.[5]

-

Add the organostannane (e.g., tributyl(vinyl)stannane, 0.9-1.1 eq) to the reaction mixture via syringe.[1]

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[1][5]

-

Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-substituted product.

-

Upon completion, cool the reaction mixture to room temperature.

Work-up:

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.

Protocol 2: Symmetrical Di-alkenylation/arylation at the Iodine Positions

This protocol is for the symmetrical double coupling at both iodine positions.

Procedure:

-

Follow steps 1 and 2 from the mono-substitution protocol.

-

Add the organostannane (e.g., tributyl(phenyl)stannane, 2.2-2.5 eq) to the reaction mixture via syringe.[1]

-

Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. A higher temperature and longer reaction time may be necessary for the second coupling.[1]

-

Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material.

-

Upon completion, cool the reaction to room temperature.

Work-up:

-

Follow the work-up procedure as described in Protocol 1.

-

Purification by column chromatography will isolate the desired di-substituted product.

Mandatory Visualizations

References

Application Note: Selective Sonogashira Cross-Coupling of 1,4-Dibromo-2,5-diiodobenzene

AN-2025-12-21

For Research Use Only.

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] Its mild reaction conditions and tolerance for a wide range of functional groups have made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

A key feature of palladium-catalyzed cross-coupling reactions is the differential reactivity of aryl halides, which generally follows the order: I > Br > Cl.[1] This chemoselectivity allows for site-selective functionalization of polyhalogenated aromatic compounds. The substrate 1,4-dibromo-2,5-diiodobenzene presents an ideal scaffold for exploiting this reactivity difference. The carbon-iodine bonds are significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more stable carbon-bromine bonds. This allows for a selective double Sonogashira coupling at the 2 and 5 positions, leaving the bromine atoms at the 1 and 4 positions intact for subsequent transformations. This application note provides a detailed protocol for the selective synthesis of 2,5-bis(phenylethynyl)-1,4-dibromobenzene.

Reaction Principle

The reaction proceeds via a selective double Sonogashira coupling of phenylacetylene (B144264) to the 2 and 5 positions of this compound. The palladium catalyst selectively activates the C-I bonds, leading to the desired bis-alkynylated product while preserving the C-Br bonds.

Data Summary

The following tables summarize the key components and conditions for the synthesis of 2,5-bis(phenylethynyl)-1,4-dibromobenzene from this compound.[3]

Table 1: Key Reaction Components

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Substrate | This compound |

| Alkyne | Coupling Partner | Phenylacetylene |

| Palladium Catalyst | Primary Catalyst | Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) |

| Copper Co-catalyst | Alkyne Activator | Copper(I) iodide (CuI) |

| Base | Acid Scavenger & Alkyne Deprotonation | Triethylamine (B128534) (Et₃N) |

| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF) |

Table 2: Experimental Conditions and Results for the Synthesis of 2,5-Bis(phenylethynyl)-1,4-dibromobenzene[3]

| Parameter | Value |

|---|---|

| Temperature | 20 °C |

| Total Reaction Time | 2 hours 10 minutes |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

| Product Yield | 92% |

Experimental Protocol

This protocol is based on the synthetic procedure reported for the preparation of 2,5-Bis(phenylethynyl)-1,4-dibromobenzene.[3]

Materials and Reagents:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Schlenk line or inert atmosphere manifold

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-